molecular formula C6H15NOS B14514676 n-Butylethanesulfinamide CAS No. 62705-33-3

n-Butylethanesulfinamide

Cat. No.: B14514676
CAS No.: 62705-33-3
M. Wt: 149.26 g/mol
InChI Key: DXZBYFSOTAJPRI-UHFFFAOYSA-N
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Description

n-Butylethanesulfinamide is an organic compound with the molecular formula C6H15NOS. It is a sulfinamide derivative, characterized by the presence of a sulfinyl group (S=O) bonded to an amine group (NH) and a butyl group (C4H9).

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Butylethanesulfinamide can be synthesized through the reaction of thiols and amines. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process. This method does not require additional pre-functionalization and de-functionalization steps, making it a streamlined approach for synthesizing sulfinamides .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, copper(II) triflate (Cu(OTf)2) has been used as a catalyst in the reaction of nitriles with di-tert-butyl dicarbonate to produce N-tert-butyl amides, which can then be converted to this compound .

Chemical Reactions Analysis

Types of Reactions

n-Butylethanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to form sulfonamides.

    Reduction: The sulfinyl group can be reduced to form sulfenamides.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Sulfenamides

    Substitution: N-substituted sulfinamides

Scientific Research Applications

n-Butylethanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.

    Biology: It is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Butylethanesulfinamide involves its ability to form stable intermediates, such as sulfinimines, which can undergo various chemical transformations. These intermediates are electrophilic species that participate in organometallic additions, cycloadditions, reduction reactions, and Mannich-like reactions. The compound’s sulfinyl group plays a crucial role in these reactions by stabilizing the intermediates and facilitating the desired transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Butylethanesulfinamide is unique due to its specific combination of a butyl group and a sulfinyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of chiral amines and other complex molecules.

Properties

CAS No.

62705-33-3

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

N-butylethanesulfinamide

InChI

InChI=1S/C6H15NOS/c1-3-5-6-7-9(8)4-2/h7H,3-6H2,1-2H3

InChI Key

DXZBYFSOTAJPRI-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)CC

Origin of Product

United States

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